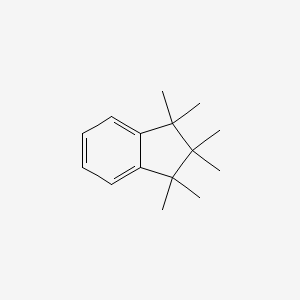
1,1,2,2,3,3-Hexamethylindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexamethylindane is a chemical compound with the molecular formula C₁₅H₂₂. It is a derivative of indane, characterized by the presence of six methyl groups attached to the indane core.
Méthodes De Préparation
The synthesis of 1,1,2,2,3,3-Hexamethylindane typically involves the alkylation of indane derivatives. One common method includes the reaction of indane with methylating agents under specific conditions. . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1,1,2,2,3,3-Hexamethylindane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indane derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major products formed from these reactions include ketones, carboxylic acids, and halogenated indane derivatives.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexamethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexamethylindane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1,1,2,2,3,3-Hexamethylindane can be compared with other indane derivatives, such as:
1,1,2,2-Tetramethylindane: Lacks two methyl groups compared to this compound, resulting in different chemical and physical properties.
1,1,2,2,3,3-Hexamethylindene: A similar compound with a slightly different structure, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
91324-94-6 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H22/c1-13(2)11-9-7-8-10-12(11)14(3,4)15(13,5)6/h7-10H,1-6H3 |
Clé InChI |
WLALVCDHIGUUDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
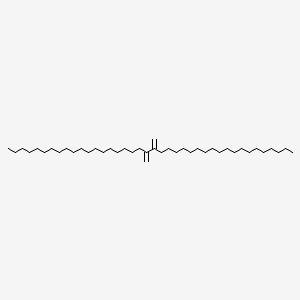


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
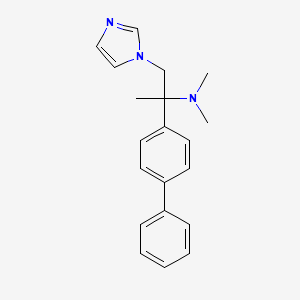
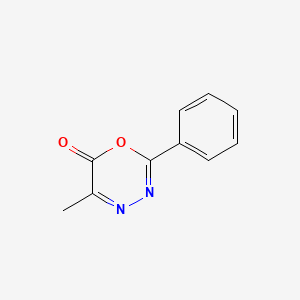
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
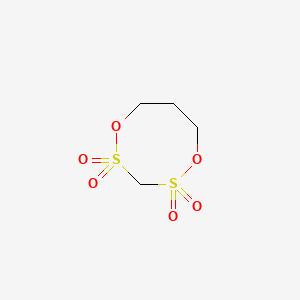
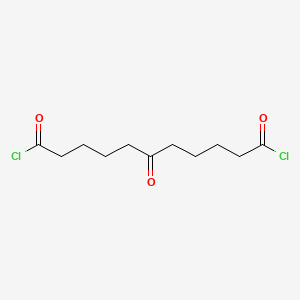
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)



